3-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylmethylsulfanyl]-2-aminopropanoic acid
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Overview
Description
3-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylmethylsulfanyl]-2-aminopropanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an acetamido group, a carboxyethyl group, and a sulfanylmethylsulfanyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylmethylsulfanyl]-2-aminopropanoic acid involves multiple steps, typically starting with the preparation of the acetamido and carboxyethyl groups. These groups are then linked through a series of reactions involving sulfanylmethylsulfanyl intermediates. Common reagents used in these reactions include acetic anhydride, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
3-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylmethylsulfanyl]-2-aminopropanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylmethylsulfanyl]-2-aminopropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylmethylsulfanyl]-2-aminopropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **3-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylmethylsulfanyl]-2-aminopropanoic acid
- 2-acetamido-3-(benzylseleno)-3-methylbutyric acid
- 2-(2-hydroxyethylamino)-3-methylbutyric acid
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
21631-30-1 |
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Molecular Formula |
C9H16N2O5S2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
3-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylmethylsulfanyl]-2-aminopropanoic acid |
InChI |
InChI=1S/C9H16N2O5S2/c1-5(12)11-7(9(15)16)3-18-4-17-2-6(10)8(13)14/h6-7H,2-4,10H2,1H3,(H,11,12)(H,13,14)(H,15,16)/t6?,7-/m0/s1 |
InChI Key |
KXLLUVVNYPFZTI-MLWJPKLSSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSCSCC(C(=O)O)N)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSCSCC(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
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